

Ogerin Analogue 1 and its Relationship to GPR68 Proton Sensing: A Technical Guide

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Compound of Interest

Compound Name: Ogerin analogue 1

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Introduction

G-protein coupled receptor 68 (GPR68), also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that plays a crucial role in various physiological and pathological processes by detecting changes in extracellular pH.^{[1][2]} Acidosis is a common feature of the tumor microenvironment, and GPR68 has emerged as a potential therapeutic target in oncology.^{[1][3]} The modulation of GPR68 activity by small molecules is an area of active research. Ogerin was identified as a positive allosteric modulator (PAM) of GPR68, enhancing its sensitivity to proton activation.^{[3][4]} This technical guide provides an in-depth overview of the relationship between ogerin, its inactive analogue "**ogerin analogue 1**," and GPR68 proton sensing, with a focus on quantitative data, experimental protocols, and signaling pathways.

Ogerin and Ogerin Analogue 1: Modulation of GPR68

Ogerin is a selective GPR68 PAM that potentiates the receptor's response to protons, primarily through the Gs signaling pathway, leading to cyclic AMP (cAMP) production.^{[4][5]} It has also been reported to have direct Gq-agonist activity.^[3] In contrast, **Ogerin Analogue 1** (also referred to as compound 20) is a structurally similar compound that is utilized as a negative control in GPR68 functional assays due to its lack of activity.^{[6][7]}

Quantitative Data

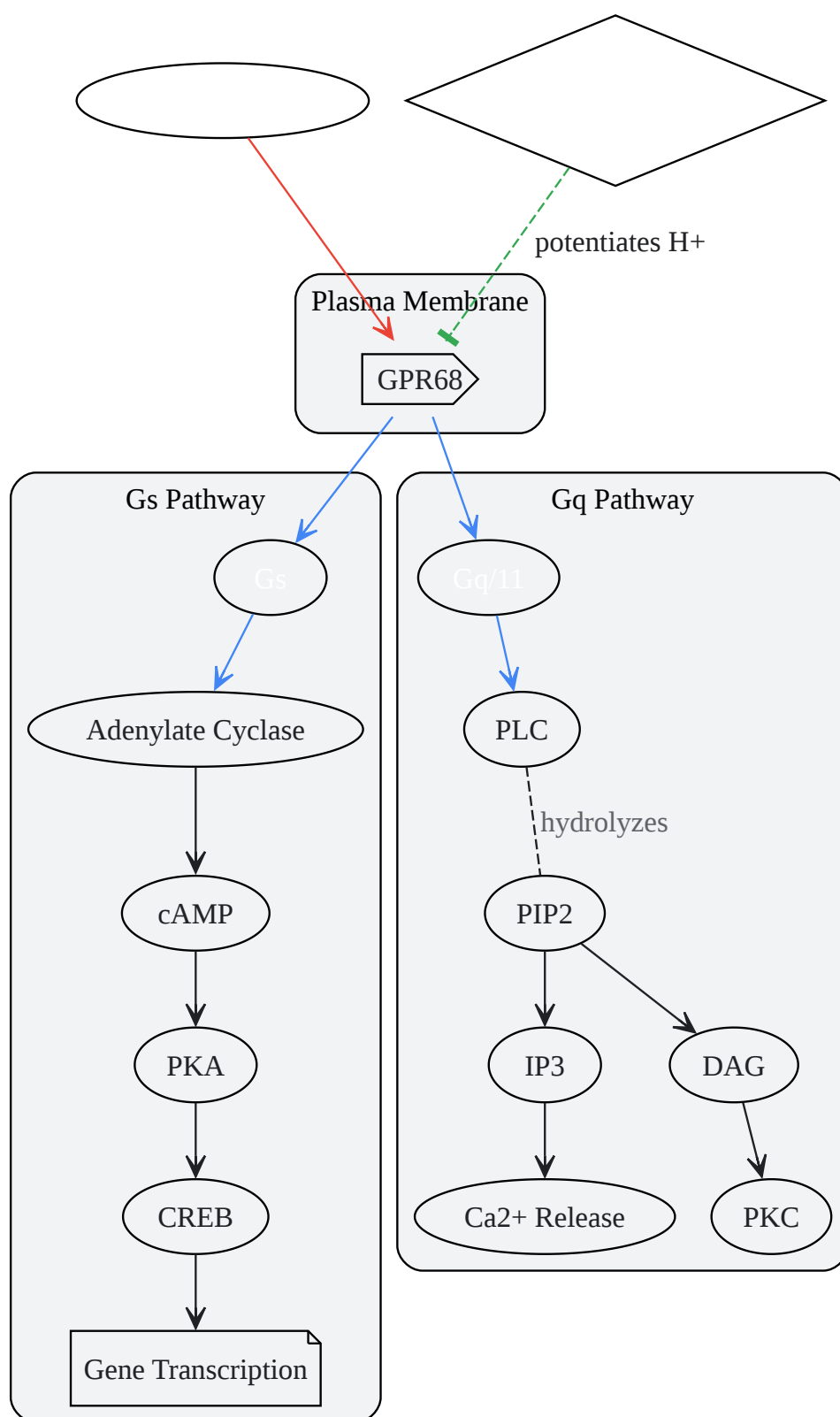
The following table summarizes the available quantitative data for ogerin and the qualitative information for its inactive analogue.

Compound	Target	Assay Type	Parameter	Value	Reference
Ogerin	GPR68	cAMP Accumulation	pEC50	6.83	[8]
Ogerin Analogue 1	GPR68	GPR68 Activation	Activity	Inactive / Negative Control	[6][7]

GPR68 Signaling Pathways

GPR68 activation by extracellular protons initiates downstream signaling through multiple G-protein pathways, including Gq/11, Gs, and G12/13.[3] Ogerin, as a PAM, enhances the proton-induced Gs-cAMP pathway and can also act as a Gq agonist.

GPR68 Signaling Pathway Diagram



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Experimental Protocols

Detailed methodologies for key experiments are provided below.

Intracellular cAMP Accumulation Assay

This protocol is designed to measure the effect of ogerin and **ogerin analogue 1** on GPR68-mediated cAMP production in response to proton stimulation.

Materials:

- HEK293 cells stably expressing human GPR68 (HEK293-GPR68).[9]
- Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
- Assay buffer (e.g., HBSS with 20 mM HEPES), adjusted to various pH levels (e.g., pH 7.4, 7.0, 6.8).
- Ogerin and **Ogerin Analogue 1** stock solutions (in DMSO).
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF-based cAMP assay).
- 384-well white opaque microplates.
- Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

- Cell Culture: Culture HEK293-GPR68 cells in T75 flasks until 80-90% confluent.
- Cell Seeding: Harvest cells and seed into 384-well plates at a density of 2,000-5,000 cells/well in 20 μ L of culture medium. Incubate overnight at 37°C, 5% CO₂.
- Compound Preparation: Prepare serial dilutions of ogerin and **ogerin analogue 1** in assay buffer at the desired pH. The final DMSO concentration should be kept below 0.1%.
- Assay: a. Remove culture medium from the cell plate. b. Add 10 μ L of assay buffer at the desired pH to each well. c. Add 10 μ L of the compound dilutions (ogerin, **ogerin analogue 1**, or vehicle control) to the respective wells. d. Incubate for 30 minutes at room temperature. e.

Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

- Data Analysis: Generate concentration-response curves and calculate pEC50 values for ogerin at different pH levels. Compare the activity to that of **ogerin analogue 1**, which should show no significant response.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of ogerin and **ogerin analogue 1** to induce calcium release via GPR68 activation.

Materials:

- HEK293 cells stably expressing human GPR68.
- Cell culture medium.
- Assay buffer (e.g., HBSS with 20 mM HEPES), pH 7.4.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit).[\[10\]](#)
[\[11\]](#)
- Ogerin and **Ogerin Analogue 1** stock solutions (in DMSO).
- 384-well black-walled, clear-bottom microplates.
- Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

- Cell Seeding: Seed HEK293-GPR68 cells into 384-well plates at a density of 10,000-20,000 cells/well in 40 µL of culture medium and incubate overnight.
- Dye Loading: a. Prepare the calcium dye loading solution according to the manufacturer's instructions. b. Remove the culture medium and add 40 µL of the dye loading solution to each well. c. Incubate for 1 hour at 37°C, 5% CO₂.

- Compound Plate Preparation: Prepare a plate with 3x final concentration of ogerin, **ogerin analogue 1**, and a positive control (e.g., ATP for endogenous P2Y receptors) in assay buffer.
- FLIPR Assay: a. Place the cell plate and compound plate into the FLIPR instrument. b. Initiate the assay, which will add the compounds from the compound plate to the cell plate and immediately start recording fluorescence intensity over time (typically for 2-3 minutes).
- Data Analysis: Analyze the fluorescence data to determine the peak response over baseline for each well. Generate concentration-response curves for ogerin and compare with the response to **ogerin analogue 1**.

Experimental Workflow Diagram



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Conclusion

Ogerin acts as a positive allosteric modulator and partial agonist of the proton-sensing receptor GPR68, primarily enhancing the Gs-cAMP signaling pathway. In contrast, **ogerin analogue 1** serves as a crucial negative control, demonstrating the specificity of ogerin's effects in experimental settings. The provided experimental protocols and signaling pathway diagrams offer a comprehensive guide for researchers investigating the modulation of GPR68 and its role in health and disease.

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